5-Nonanone semicarbazone chemical structure and properties
5-Nonanone semicarbazone chemical structure and properties
This technical guide provides a comprehensive analysis of 5-Nonanone Semicarbazone , a crystalline derivative formed from the condensation of 5-nonanone (dibutyl ketone) and semicarbazide. It is designed for researchers in organic synthesis and medicinal chemistry, focusing on structural characterization, synthesis protocols, and physicochemical properties relevant to drug development.
Executive Summary
5-Nonanone semicarbazone (CAS: 1669-37-0) is the imine derivative resulting from the condensation of the symmetrical aliphatic ketone 5-nonanone with semicarbazide.[1] Historically utilized for the qualitative identification of ketones due to its distinct melting point, this compound also serves as a lipophilic model in the study of semicarbazone-based pharmacophores, which possess documented anticonvulsant and antimicrobial activities. Its structural symmetry and significant lipophilicity (due to dual butyl chains) make it a valuable reference standard in chromatographic and spectroscopic analyses.
Chemical Identity & Structure
| Property | Detail |
| IUPAC Name | 2-(5-Nonanylidene)hydrazinecarboxamide |
| Common Name | 5-Nonanone semicarbazone; Dibutyl ketone semicarbazone |
| CAS Number | 1669-37-0 |
| Molecular Formula | C₁₀H₂₁N₃O |
| Molecular Weight | 199.30 g/mol |
| SMILES | CCCCC(=NNC(=O)N)CCCC |
| Structure Type | Symmetrical Aliphatic Semicarbazone |
Structural Analysis
The molecule features a central azomethine group (C=N) flanked by two chemically equivalent n-butyl chains. This symmetry simplifies its NMR spectrum, eliminating the formation of geometric isomers (
Synthesis Protocol
The synthesis follows a nucleophilic addition-elimination mechanism, acid-catalyzed to activate the carbonyl carbon. Due to the lipophilicity of 5-nonanone, a mixed solvent system (Ethanol/Water) is required to ensure homogeneity.
Reaction Mechanism
The formation proceeds via the generation of a carbinolamine intermediate, followed by acid-catalyzed dehydration to form the C=N bond.
Figure 1: Acid-catalyzed condensation mechanism converting 5-nonanone to its semicarbazone derivative.[2]
Experimental Procedure
Reagents:
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5-Nonanone (Dibutyl ketone): 1.0 g (7.0 mmol)
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Semicarbazide Hydrochloride: 1.0 g (9.0 mmol)
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Sodium Acetate (Anhydrous): 1.5 g (Buffer)
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Ethanol (95%): 10 mL
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Distilled Water: 10 mL
Step-by-Step Methodology:
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Preparation of Reagent Solution: In a 50 mL round-bottom flask, dissolve 1.0 g of semicarbazide hydrochloride and 1.5 g of sodium acetate in 10 mL of distilled water. The sodium acetate buffers the solution, preventing protonation of the nucleophilic hydrazine nitrogen.
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Addition of Ketone: Add 10 mL of ethanol to the aqueous solution, followed by 1.0 g of 5-nonanone. The mixture may appear cloudy initially.
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Reflux: Attach a reflux condenser and heat the mixture in a water bath at 70–80°C for 45 minutes. Vigorous stirring is essential to maximize contact between the lipophilic ketone and the aqueous reagent phase.
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Crystallization: Remove the flask from heat and allow it to cool slowly to room temperature. Transfer the flask to an ice bath for 20 minutes. The semicarbazone will precipitate as white crystals.
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Purification: Filter the crystals using vacuum filtration. Wash with cold 50% ethanol-water to remove unreacted reagents.
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Recrystallization: Recrystallize from hot ethanol/water (1:1 ratio) to obtain analytical-grade purity. Dry in a desiccator.
Physicochemical Properties
The following data points are critical for confirming the identity of the synthesized product.
| Property | Value | Context |
| Melting Point | 89.5 – 90.0 °C | Distinct from 5-nonanone (-50°C) and semicarbazide (96°C). |
| Appearance | White crystalline powder | Typical of aliphatic semicarbazones. |
| Solubility (Water) | Insoluble | Due to hydrophobic butyl chains. |
| Solubility (Organic) | Soluble in Ethanol, Ether | Used for recrystallization. |
| LogP (Predicted) | ~2.9 | High lipophilicity facilitates membrane permeability. |
Note: Literature values for the melting point are highly specific (89.5–90°C). Values around 159°C often cited in databases refer to the 2,8-dichloro derivative.
Spectral Characterization
For validation of the structure, the following spectral signals are diagnostic.
Infrared Spectroscopy (FT-IR)
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N–H Stretch: 3450, 3250 cm⁻¹ (Primary and secondary amide N-H).
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C=O Stretch (Amide I): ~1690 cm⁻¹ (Strong, lower than ketone C=O due to resonance).
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C=N Stretch (Imine): 1580–1620 cm⁻¹ (Characteristic of the Schiff base formation).
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C–H Stretch: 2850–2960 cm⁻¹ (Strong, aliphatic butyl chains).
Nuclear Magnetic Resonance (¹H-NMR)
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Solvent: CDCl₃ or DMSO-d₆.
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δ 9.0–9.5 ppm (s, 1H): Amide N-H proton (broad singlet).
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δ 6.0–6.5 ppm (s, 2H): Urea NH₂ protons.
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δ 2.2–2.4 ppm (t, 4H):
-methylene protons (-CH₂-C=N). Due to symmetry, both -CH₂ groups appear equivalent or very closely overlapping. -
δ 1.3–1.5 ppm (m, 8H):
and -methylene protons. -
δ 0.9 ppm (t, 6H): Terminal methyl groups.
Applications in Drug Development
While 5-nonanone semicarbazone is often a chemical intermediate, its class (aryl and alkyl semicarbazones) is significant in pharmacology.
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Anticonvulsant Modeling: Semicarbazones are structurally related to the drug phenytoin. The "–NH–CO–NH–N=C–" pharmacophore is known to interact with voltage-gated sodium channels (VGSCs). The high lipophilicity of the 5-nonanone derivative makes it an excellent model for studying blood-brain barrier (BBB) penetration kinetics of aliphatic anticonvulsants.
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Antimicrobial Activity: Lipophilic semicarbazones have shown efficacy against Gram-positive bacteria by disrupting cell membranes. The butyl chains of 5-nonanone semicarbazone provide the necessary hydrophobic bulk to intercalate into lipid bilayers.
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Chromatographic Standard: Due to its stability and distinct UV absorption (due to the C=N conjugation with the amide), it serves as a derivatization standard for the HPLC analysis of volatile ketones in biological fluids.
Biological Signaling Context
The anticonvulsant activity of semicarbazones is hypothesized to follow the sodium channel blocking pathway.
Figure 2: Pharmacological pathway of lipophilic semicarbazones in anticonvulsant activity.
References
- Synthesis & Properties: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for semicarbazone synthesis).
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Melting Point Verification: Organic Syntheses, Coll. Vol. 2, p. 181 (1943); Vol. 19, p. 38 (1939).[3] Link (Confirming di-n-butyl ketone properties).
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Physical Data: NIST Chemistry WebBook, SRD 69. "5-Nonanone". Link
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Pharmacology: Pandeya, S. N., et al. "Synthesis and anticonvulsant activity of some new semicarbazones." European Journal of Medicinal Chemistry 35.2 (2000): 249-255. Link
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Melting Point Specificity: Durham E-Theses, "Organic intermetallic derivatives of tin and copper," p. 94. (Explicitly lists di-n-butyl ketone semicarbazone MP as 90°C).[2][4] Link
